

Technical Support Center: Optimizing Solvent Red 149 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Red 149

Cat. No.: B1293832

[Get Quote](#)

Welcome to the technical support center for utilizing **Solvent Red 149** in fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this fluorescent dye in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address potential challenges during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is **Solvent Red 149** and why might it be considered for fluorescence microscopy?

Solvent Red 149, also known as Fluorescent Red HFG, is a lipophilic dye belonging to the anthrapyridone family.^[1] Industrially, it is recognized for its vibrant bluish-red fluorescence, high thermal stability, and good lightfastness, primarily in plastics and polymers.^{[1][2][3]} Its lipophilic nature suggests a potential application in fluorescence microscopy for staining lipid-rich structures, such as lipid droplets, within cells. Researchers might consider it as an alternative to more common lipid droplet stains like Nile Red or BODIPY dyes.

Q2: What are the known spectral properties of **Solvent Red 149**?

Detailed excitation and emission spectra for **Solvent Red 149** in solvents typically used for fluorescence microscopy (e.g., DMSO, ethanol, or within a cellular environment) are not readily available in scientific literature. Industrial data describes it as having a "bluish-red shade" or

"brilliant blue red" hue.[\[3\]](#)[\[4\]](#) Based on its color, it is reasonable to hypothesize that its excitation is in the green-to-orange range of the spectrum, with emission in the red to far-red range.

It is crucial for researchers to experimentally determine the optimal excitation and emission wavelengths for their specific microscopy setup.

Q3: Is there a recommended concentration range for using **Solvent Red 149** in cell staining?

As there are no established protocols for using **Solvent Red 149** in biological imaging, a starting concentration range must be determined empirically. For similar lipophilic dyes used to stain lipid droplets, concentrations typically range from 1 to 10 $\mu\text{g}/\text{mL}$. It is highly recommended to perform a concentration gradient experiment to identify the optimal concentration that provides a strong signal with minimal background and low cytotoxicity.

Q4: What is the photostability of **Solvent Red 149** under fluorescence microscopy conditions?

While industrial data suggests good lightfastness for plastics,[\[1\]](#)[\[2\]](#) this does not directly translate to its performance under the intense and focused light of a fluorescence microscope. Photobleaching, the light-induced destruction of a fluorophore, is a common issue in fluorescence imaging.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The photostability of **Solvent Red 149** in a cellular environment needs to be evaluated experimentally.

Q5: Is **Solvent Red 149** toxic to cells in live-cell imaging?

The cytotoxicity of **Solvent Red 149** in a biological context has not been extensively studied. Industrial safety data indicates moderate health risks upon prolonged or excessive exposure.[\[9\]](#) When considering live-cell imaging, it is essential to perform cytotoxicity assays (e.g., MTT or neutral red uptake assays) to determine a non-toxic working concentration and incubation time.[\[10\]](#) The organic solvents used to dissolve the dye, such as DMSO or ethanol, can also be toxic to cells at higher concentrations.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Data Presentation

Table 1: Physicochemical Properties of **Solvent Red 149**

Property	Value	Reference
Chemical Formula	C23H22N2O2	[3][9][15]
Molecular Weight	358.43 g/mol	[3][15][16]
CAS Number	21295-57-8, 71902-18-6	[17][18]
Appearance	Bluish-red powder	[18][19]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	[2][9][20]
Melting Point	~300 °C	[19]

Table 2: Comparison with Common Lipid Droplet Stains

Feature	Solvent Red 149 (Hypothesized)	Nile Red	BODIPY 493/503
Excitation/Emission	Expected in the red/far-red spectrum	~559/635 nm (in lipid environment)	~493/503 nm
Photostability	Unknown in microscopy, good in industrial applications	Moderate, prone to photobleaching	Moderate, prone to photobleaching[21]
Specificity	Likely for neutral lipids	Stains lipid droplets, but can also show non-specific membrane staining[21]	High specificity for neutral lipids[21]
Cytotoxicity	Unknown, requires testing	Generally low at working concentrations	Generally low at working concentrations
Quantum Yield	Unknown	Environment-dependent	High
Extinction Coefficient	Unknown	High	High

Experimental Protocols

Disclaimer: The following protocols are suggested starting points for experienced researchers. Optimization of all parameters is critical for successful staining.

Protocol 1: Staining of Lipid Droplets in Fixed Cells

This protocol is adapted from standard procedures for staining lipid droplets with lipophilic dyes.

Materials:

- **Solvent Red 149** stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (optional, for permeabilization)
- Mounting medium
- Coverslips and microscope slides

Procedure:

- Cell Culture: Grow cells on coverslips to the desired confluence.
- Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
- Washing: Wash cells three times with PBS for 5 minutes each.
- (Optional) Permeabilization: If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS. Note: Permeabilization may affect lipid droplet morphology and dye retention.
- Staining: Dilute the **Solvent Red 149** stock solution in PBS to a final concentration range of 1-10 µg/mL. Incubate the fixed cells with the staining solution for 20-30 minutes at room

temperature, protected from light.

- **Washing:** Wash cells three times with PBS for 5 minutes each to remove unbound dye.
- **Mounting:** Mount the coverslips onto microscope slides using an appropriate mounting medium.
- **Imaging:** Image the samples using a fluorescence microscope. Experimentally determine the optimal excitation and emission settings.

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol requires careful optimization to minimize cytotoxicity.

Materials:

- **Solvent Red 149** stock solution (1 mg/mL in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

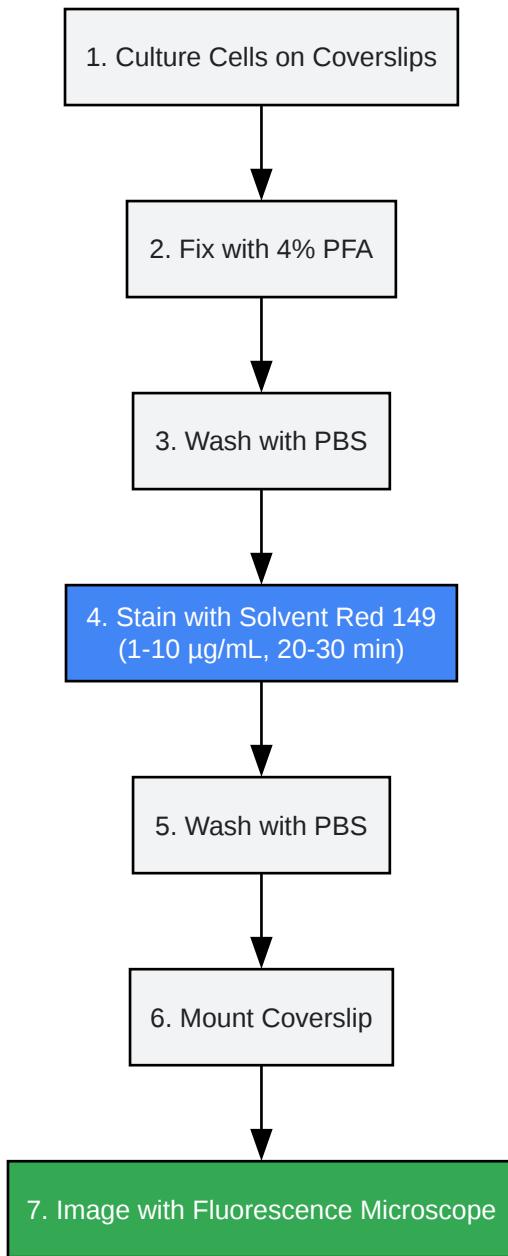
- **Cell Culture:** Plate cells in an appropriate imaging dish or chamber slide.
- **Staining Solution Preparation:** Dilute the **Solvent Red 149** stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 1-5 µg/mL).
- **Staining:** Remove the culture medium from the cells and replace it with the staining solution. Incubate for 15-30 minutes at 37°C in a cell culture incubator.
- **Washing:** Gently wash the cells two to three times with pre-warmed imaging medium or PBS/HBSS to remove excess dye.
- **Imaging:** Immediately image the cells on a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2). Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

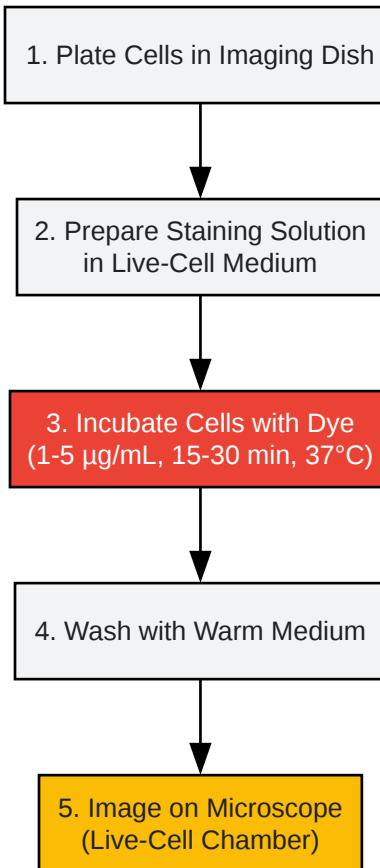
- Possible Cause: Incorrect excitation/emission wavelengths.
 - Solution: Perform a lambda scan or test a wide range of excitation and emission filters to find the optimal settings for **Solvent Red 149**.
- Possible Cause: Insufficient dye concentration.
 - Solution: Increase the concentration of **Solvent Red 149** in a stepwise manner.
- Possible Cause: Short incubation time.
 - Solution: Increase the staining incubation time.
- Possible Cause: Photobleaching.
 - Solution: Reduce laser power, decrease exposure time, and use an anti-fade mounting medium for fixed cells.

Issue 2: High Background Fluorescence

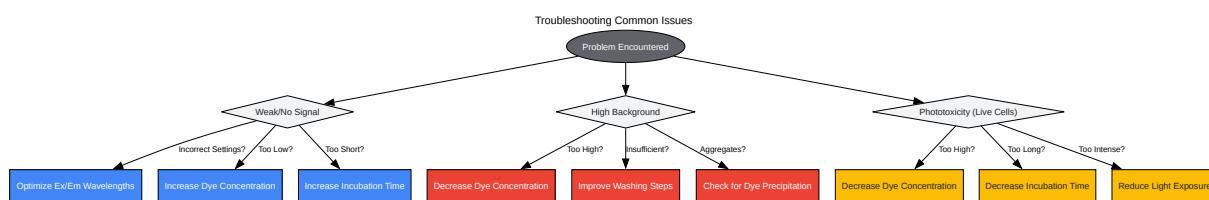

- Possible Cause: Dye concentration is too high.
 - Solution: Decrease the concentration of **Solvent Red 149**.
- Possible Cause: Inadequate washing.
 - Solution: Increase the number and duration of washing steps after staining.
- Possible Cause: Dye precipitation.
 - Solution: Ensure the dye is fully dissolved in the stock solution and diluted properly in the staining buffer. Centrifuge the staining solution before use to remove any aggregates.

Issue 3: Phototoxicity in Live-Cell Imaging

- Possible Cause: Dye concentration is too high.
 - Solution: Use the lowest effective concentration of **Solvent Red 149**.
- Possible Cause: Prolonged incubation.
 - Solution: Reduce the incubation time to the minimum required for sufficient staining.
- Possible Cause: High light exposure.
 - Solution: Minimize the duration and intensity of light exposure during imaging. Use time-lapse settings with longer intervals if possible.


Mandatory Visualizations

Workflow for Fixed Cell Staining with Solvent Red 149


[Click to download full resolution via product page](#)

Caption: Workflow for Fixed Cell Staining.

Workflow for Live Cell Imaging with Solvent Red 149

[Click to download full resolution via product page](#)

Caption: Workflow for Live Cell Imaging.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Flowchart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Solvent Red 149, Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]
- 2. Solvent Red 149 [jnogilvychem.com]
- 3. Ranbar 4B Red Fluorescent Dye – Solvent Red 149 [ranbarr.com]
- 4. China Solvent Red 149 / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 8. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 9. Page loading... [guidechem.com]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of solvent-extracted active components of *Salvia miltiorrhiza* Bunge on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Red 149 | CymitQuimica [cymitquimica.com]
- 16. worlddyeveristy.com [worlddyeveristy.com]
- 17. epsilonpigments.com [epsilonpigments.com]
- 18. Solvent Red 149 Dyes | C.I. No 674700 Manufacturers in India [colorantsgroup.com]
- 19. Solvent red 149 TDS|Solvent red 149 from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]
- 20. Low Price Solvent Red 149 Dyestuff Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 21. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Solvent Red 149 for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293832#optimizing-solvent-red-149-concentration-for-fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com